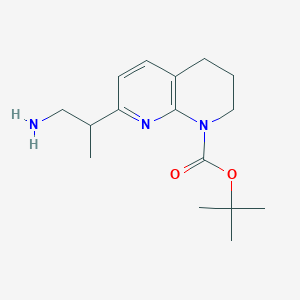
Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS No. 1467822-57-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological implications through various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.38 g/mol. The structural characteristics contribute to its biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar naphthyridine structures exhibit significant antimicrobial properties. For instance, derivatives of naphthyridine have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the carboxylate group in the structure enhances interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Cytotoxicity and Anticancer Potential
Studies on related naphthyridine derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, certain naphthyridine-based compounds have been tested against human cervical cancer (HeLa) and colon cancer (HCT116) cells, showing promising results in inhibiting cell proliferation . The mechanism often involves apoptosis induction through the activation of caspases and modulation of cell cycle progression.
Enzyme Inhibition
Naphthyridine derivatives are also explored for their enzyme inhibitory potential. They have been shown to inhibit enzymes such as alkaline phosphatase and acetylcholinesterase, which are linked to various diseases including cancer and neurodegenerative disorders . The inhibition mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through multi-step reactions involving naphthyridine precursors and amine coupling reactions. The yield and purity of the synthesized compound are crucial for evaluating its biological activity.
A structure-activity relationship analysis suggests that modifications at various positions on the naphthyridine ring can significantly alter biological efficacy. For instance, introducing different substituents can enhance or reduce cytotoxicity depending on their electronic and steric properties .
Case Study 1: Antimicrobial Testing
A study conducted on a series of naphthyridine derivatives demonstrated that modifications at the 7-position significantly enhanced antibacterial activity against Gram-positive bacteria. The compound tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Cytotoxicity Assay
In vitro assays using MTT assays on HeLa cells revealed that tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. Further mechanistic studies indicated that the compound induces apoptosis via mitochondrial pathways .
Properties
IUPAC Name |
tert-butyl 7-(1-aminopropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11(10-17)13-8-7-12-6-5-9-19(14(12)18-13)15(20)21-16(2,3)4/h7-8,11H,5-6,9-10,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMOBFPUGIGVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















